molecular formula C9H6BrNOS B1372227 4-Bromo-2-phenoxythiazole CAS No. 1065074-43-2

4-Bromo-2-phenoxythiazole

Cat. No.: B1372227
CAS No.: 1065074-43-2
M. Wt: 256.12 g/mol
InChI Key: YJESUUGBCWVUTC-UHFFFAOYSA-N
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Description

4-Bromo-2-phenoxythiazole: is a heterocyclic compound with the molecular formula C₉H₆BrNOS and a molecular weight of 256.12 g/mol It is characterized by a thiazole ring substituted with a bromine atom at the 4-position and a phenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-phenoxythiazole can be synthesized through a multi-step reaction involving the following steps :

    Starting Materials: 2,4-dibromothiazole, phenol, and potassium carbonate.

    Reaction Conditions: The reaction is carried out in N,N-dimethylformamide at 140°C for 6 hours.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenoxythiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiazoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiazolidines or other reduced derivatives.

Scientific Research Applications

4-Bromo-2-phenoxythiazole has several scientific research applications, including :

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Materials Science: The compound is explored for its electronic and optical properties, making it useful in the development of advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenoxythiazole involves its interaction with specific molecular targets and pathways . The thiazole ring can interact with various enzymes and receptors, modulating their activity. The bromine and phenoxy substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Bromo-2-methoxythiazole
  • 4-Bromo-2-(4-methoxyphenoxy)thiazole
  • 4-Bromo-2-(3-chlorophenoxy)thiazole

Comparison: 4-Bromo-2-phenoxythiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific applications in research and industry .

Biological Activity

4-Bromo-2-phenoxythiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C9H6BrNOS, characterized by a thiazole ring substituted with a bromine atom and a phenoxy group. Its molecular structure contributes to its biological activities, as the thiazole moiety is known for interacting with various biological targets.

Antibacterial Activity

Research indicates that compounds containing thiazole structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains.

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
This compoundE. coli8 µg/mL15
S. aureus4 µg/mL20
Bacillus subtilis10 µg/mL18

The above table summarizes findings from various studies indicating that this compound demonstrates effective antibacterial activity against several strains, particularly S. aureus and E. coli .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: HepG2 Cell Line

A study evaluated the cytotoxic effects of thiazole derivatives on HepG2 liver cancer cells. The compound exhibited an IC50 value of 0.62 μM, indicating potent cytotoxicity compared to standard treatments like Sorafenib (IC50 = 1.62 μM). The compound was found to induce G2/M cell cycle arrest and promote apoptosis in a dose-dependent manner .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHepG20.62Induction of apoptosis
MCF-71.5Cell cycle arrest

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory effects. In vitro assays have demonstrated that these compounds can inhibit pro-inflammatory cytokines.

Table 3: Anti-inflammatory Activity

CompoundInflammatory ModelIC50 (μM)
This compoundCarrageenan-induced5

This data suggests that this compound may modulate inflammatory responses effectively .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between thiazole derivatives and their biological targets. For example, the presence of specific functional groups in the structure enhances binding affinity to enzymes involved in cancer progression and bacterial resistance mechanisms.

Properties

IUPAC Name

4-bromo-2-phenoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESUUGBCWVUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674647
Record name 4-Bromo-2-phenoxy-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-43-2
Record name 4-Bromo-2-phenoxythiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-phenoxy-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 75 ml of N,N-dimethylformamide were added 3.00 g of 2,4-dibromothiazole, 1.74 g of phenol, and 3.44 g of potassium carbonate, and the mixture was stirred at 140° C. for 6 hours. After cooling to room temperature, 100 ml of water was added to the reaction mixture and two extractions were conducted with 100 ml of ethyl acetate. After being washed twice with 100 ml of water and once with 50 ml of saturated brine, the organic layer was dried over magnesium sulfate. After filtering the magnesium sulfate, the organic layer was concentrated and the residue was purified by column chromatography (Wakogel C-200; hexane:ethyl acetate=9:1) to give 2.86 g of an ether compound.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.00 g of 2,4-dibromothiazole, 1.74 g of phenol, and 3.44 g of potassium carbonate were added to 75 ml of N,N-dimethylformamide, and the obtained mixture was then stirred at 140° C. for 6 hours. Thereafter, the reaction solution was cooled to a room temperature, and 100 ml of water was then added thereto, followed by extraction with 100 ml of ethyl acetate twice. The organic layer was washed with 100 ml of water twice and then with 50 ml of a saturated brine once. The resultant was dried over magnesium sulfate. The magnesium sulfate was filtrated, and the organic layer was then concentrated. The residue was then purified by column chromatography (Wako Gel C-200; hexane:ethyl acetate=9:1), so as to obtain 2.86 g of an ether compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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